Enhanced Lipophilicity Over the Unsubstituted Oct-5-en-1-amine Scaffold
The 7-methyl branch raises the computed LogP of 7-methyloct-5-en-1-amine to 3.03, compared with 1.8 for the unsubstituted oct-5-en-1-amine [1]. This 1.23 log-unit increase corresponds to an approximately 17-fold higher octanol-water partition coefficient, predicting superior membrane permeability and organic-phase extractability.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.03 |
| Comparator Or Baseline | Oct-5-en-1-amine (CAS 98486-58-9): LogP = 1.8 |
| Quantified Difference | Δ LogP = +1.23 (~17× higher partition coefficient) |
| Conditions | In silico prediction (XLogP3); values sourced from public compound databases. |
Why This Matters
For procurement decisions, the higher LogP directly impacts extraction efficiency and membrane-crossing potential, reducing the solvent volumes and time required for liquid-liquid separations compared to the unsubstituted analog.
- [1] Kuujia. Oct-5-en-1-amine – Computed Properties. CAS 98486-58-9. https://www.kuujia.com/cas-98486-58-9.html (accessed 2026-05-02). View Source
